Receptor Residence Time Divergence of 4-Phenylpiperidine-4-carboxamide Derivatives at the CB1 Receptor
A series of 1-(4,5-diarylthiophene-2-carbonyl)-4-phenylpiperidine-4-carboxamide derivatives, synthesized from 4-phenylpiperidine-4-carboxylic acid, exhibit widely divergent CB1 receptor residence times, ranging from 19 minutes to over 37 hours, a property not predicted by binding affinity. This contrasts sharply with the benchmark CB1 antagonist rimonabant, which has a residence time of 14 minutes [1].
| Evidence Dimension | Receptor Residence Time (RT) at hCB1 receptor |
|---|---|
| Target Compound Data | 19 min (for compound 6) to 2222 min (for compound 9) |
| Comparator Or Baseline | Rimonabant (14 min) |
| Quantified Difference | Up to 158.7-fold increase in residence time |
| Conditions | Dual-point competition association assay with [3H]CP55940 radioligand |
Why This Matters
This evidence demonstrates that 4-phenylpiperidine-4-carboxylic acid is a privileged scaffold for creating CB1 antagonists with tunable receptor kinetics, enabling the design of insurmountable antagonists, a capability not documented for scaffolds lacking this core.
- [1] Xia, L., et al. Kinetics of human cannabinoid 1 (CB1) receptor antagonists: Structure-kinetics relationships (SKR) and implications for insurmountable antagonism. Biochemical Pharmacology, 2018, 151, 166-179. View Source
